molecular formula C12H14Cl2 B13863364 Benzene, dichlorocyclohexyl- CAS No. 59330-98-2

Benzene, dichlorocyclohexyl-

Cat. No.: B13863364
CAS No.: 59330-98-2
M. Wt: 229.14 g/mol
InChI Key: HNBHQJKIADDNFP-UHFFFAOYSA-N
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Description

Benzene, dichlorocyclohexyl- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two chlorine atoms and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, dichlorocyclohexyl- typically involves the chlorination of cyclohexylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: On an industrial scale, the production of benzene, dichlorocyclohexyl- can be achieved through a similar chlorination process. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the separation and purification of the final product are crucial steps in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, dichlorocyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents such as nitro groups (NO2) or alkyl groups ®.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitrating agents (HNO3/H2SO4), alkylating agents (RCl/AlCl3)

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitrobenzene derivatives, alkylbenzene derivatives

Scientific Research Applications

Benzene, dichlorocyclohexyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of biological pathways and as a model compound in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzene, dichlorocyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms are replaced by other functional groups. This process is facilitated by the electron-donating properties of the cyclohexyl group, which enhances the reactivity of the benzene ring. Additionally, the compound can participate in redox reactions, leading to the formation of various oxidation and reduction products.

Comparison with Similar Compounds

Benzene, dichlorocyclohexyl- can be compared with other similar compounds such as:

    Chlorobenzene: A benzene ring with a single chlorine substituent.

    Dichlorobenzene: Benzene ring with two chlorine substituents in different positions (ortho, meta, or para).

    Cyclohexylbenzene: Benzene ring with a cyclohexyl group but no chlorine substituents.

Uniqueness: The presence of both chlorine atoms and a cyclohexyl group in benzene, dichlorocyclohexyl- imparts unique chemical properties, making it more reactive in electrophilic substitution reactions compared to chlorobenzene and dichlorobenzene. The cyclohexyl group also enhances the compound’s solubility in non-polar solvents, making it more versatile in various applications.

Properties

CAS No.

59330-98-2

Molecular Formula

C12H14Cl2

Molecular Weight

229.14 g/mol

IUPAC Name

1,2-dichloro-3-cyclohexylbenzene

InChI

InChI=1S/C12H14Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2

InChI Key

HNBHQJKIADDNFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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